(4-Acetylamino-cyclohexyloxy)-acetic acid
Description
(4-Acetylamino-cyclohexyloxy)-acetic acid is a cyclohexane-derived acetic acid compound featuring an acetylamino substituent at the 4-position of the cyclohexyl ring and an ether linkage (oxy group) connecting the cyclohexane moiety to the acetic acid group. For instance, [4-(Acetylamino)cyclohexyl]acetic acid () shares a similar backbone but lacks the ether oxygen, resulting in distinct physicochemical properties. The acetylated amino group enhances stability against enzymatic degradation compared to primary amines, making such compounds relevant in medicinal chemistry and drug design .
Properties
IUPAC Name |
2-(4-acetamidocyclohexyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSCJAWSYTMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylamino-cyclohexyloxy)-acetic acid typically involves the acetylation of 4-amino-cyclohexyloxy-acetic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylamino-cyclohexyloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(4-acetamidocyclohexyl)oxyacetic acid
- Molecular Formula : C10H17NO4
- CAS Number : 90978-94-2
The compound features a cyclohexyl ring which contributes to its lipophilicity, enhancing interaction with biological membranes. Its unique structure includes an acetylamino group that plays a crucial role in its biological activity.
Organic Synthesis
(4-Acetylamino-cyclohexyloxy)-acetic acid serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical derivatives through reactions such as oxidation, reduction, and substitution.
- Oxidation : Converts the compound into ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : The acetylamino group can be reduced to an amino group using lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Research indicates that this compound exhibits potential biological activities, making it a candidate for therapeutic applications:
- Anti-inflammatory Effects : Studies have shown that it inhibits pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases.
- Analgesic Properties : The compound has demonstrated effectiveness in reducing pain responses in animal models, indicating its potential as a pain modulator.
Pharmaceutical Development
The compound is being investigated for its therapeutic properties and as a precursor for drug development. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and signal transduction pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: In vitro analysis of cytokine production | Demonstrated inhibition of TNF-alpha and IL-6 production in macrophage cultures treated with this compound. |
| Study 2: Rodent model for pain assessment | Showed significant reduction in pain behavior compared to control groups, indicating effective analgesic action. |
| Study 3: Mechanistic study on receptor interaction | Identified potential binding sites on nociceptive receptors through molecular docking studies, supporting its role as a pain modulator. |
Safety Profile and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents have shown no significant adverse effects, suggesting good tolerance even at higher doses. However, long-term studies are necessary to fully establish its safety for chronic use.
Mechanism of Action
The mechanism of action of (4-Acetylamino-cyclohexyloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to (4-Acetylamino-cyclohexyloxy)-acetic acid, differing in substituents, stereochemistry, or functional groups:
Key Observations :
- Amino Group Modifications: Acetylation (as in the target compound) reduces basicity and metabolic liability compared to the free amine in trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, which requires hydrochloric acid stabilization .
- Steric and Electronic Factors: Bulky substituents, such as the biphenyl group in [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid, increase logP values (2.5) and may enhance membrane permeability but reduce solubility .
Physicochemical Properties
- logP and Solubility: The acetylated amino group and ether linkage in this compound likely result in a logP between 1.2 (similar to [4-(Acetylamino)cyclohexyl]acetic acid) and 2.5 (biphenyl analog). This intermediate lipophilicity balances solubility and permeability .
Biological Activity
(4-Acetylamino-cyclohexyloxy)-acetic acid is a synthetic organic compound with potential biological activity. Its unique structure, which includes an acetylamino group linked to a cyclohexyloxy moiety and an acetic acid group, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(4-acetamidocyclohexyl)oxyacetic acid
- Molecular Formula : C10H17NO4
- CAS Number : 90978-94-2
This compound features a cyclohexyl ring that enhances its lipophilicity, potentially facilitating its interaction with biological membranes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The acetylamino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction may modulate enzyme activities and signal transduction pathways, leading to various biological effects including anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activation of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. For example, in rodent models of inflammation, administration of this compound resulted in reduced swelling and pain response .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. Research indicates that it may act as a modulator of pain pathways by interacting with nociceptive receptors. In controlled experiments, the compound effectively reduced pain responses in animal models subjected to acute pain stimuli .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 : In vitro analysis of cytokine production | Demonstrated inhibition of TNF-alpha and IL-6 production in macrophage cultures treated with this compound. |
| Study 2 : Rodent model for pain assessment | Showed significant reduction in pain behavior compared to control groups, indicating effective analgesic action. |
| Study 3 : Mechanistic study on receptor interaction | Identified potential binding sites on nociceptive receptors through molecular docking studies, supporting its role as a pain modulator. |
Safety Profile and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents have shown no significant adverse effects, with the compound being well-tolerated even at higher doses . Long-term studies are necessary to fully establish its safety for chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
